
1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl dihydrogen phosphate is a deuterated organophosphate compound Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl dihydrogen phosphate typically involves the deuteration of butyl alcohol followed by phosphorylation. The deuteration process can be achieved using deuterium gas or deuterated reagents under specific conditions. The phosphorylating agent, such as phosphorus oxychloride or phosphoric acid, is then reacted with the deuterated butyl alcohol to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and consistent deuteration and phosphorylation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidized products.
Reduction: Reduction reactions can convert the compound into different organophosphorus compounds.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds.
Aplicaciones Científicas De Investigación
1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl dihydrogen phosphate has several scientific research applications:
Chemistry: Used as a reagent in synthetic chemistry to study reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace biochemical pathways involving phosphorus.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including materials science and catalysis.
Mecanismo De Acción
The mechanism of action of 1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the compound’s binding affinity and reactivity, leading to altered biochemical pathways and effects. The specific pathways involved depend on the context of its application, such as metabolic studies or drug development.
Comparación Con Compuestos Similares
Similar Compounds
Butyl dihydrogen phosphate: The non-deuterated analog of the compound.
Deuterated organophosphates: Other organophosphates with deuterium incorporation.
Phosphoric acid derivatives: Compounds with similar phosphate groups but different organic moieties.
Uniqueness
1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl dihydrogen phosphate is unique due to the presence of multiple deuterium atoms, which can significantly alter its physical and chemical properties compared to non-deuterated analogs. This makes it valuable for specific scientific applications where isotope effects are crucial.
Propiedades
Fórmula molecular |
C4H11O4P |
|---|---|
Peso molecular |
163.16 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,4-nonadeuteriobutyl dihydrogen phosphate |
InChI |
InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)/i1D3,2D2,3D2,4D2 |
Clave InChI |
BNMJSBUIDQYHIN-YNSOAAEFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(O)O |
SMILES canónico |
CCCCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)
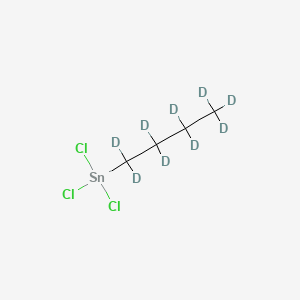
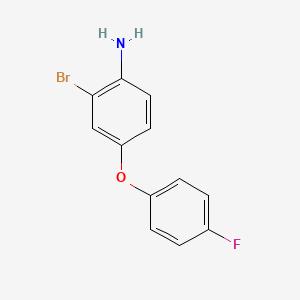

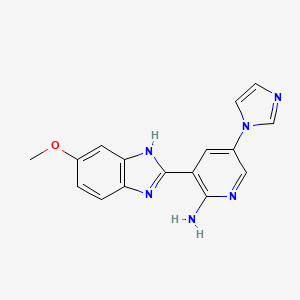
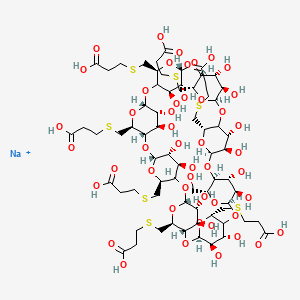
![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)
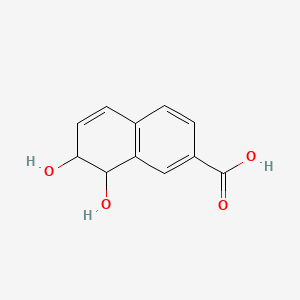
![4-Pentyl-2-(2-phenylpropan-2-yl)-2,3-dihydropyrrolo[3,4-b]indol-1(4H)-one](/img/structure/B13847470.png)
![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)
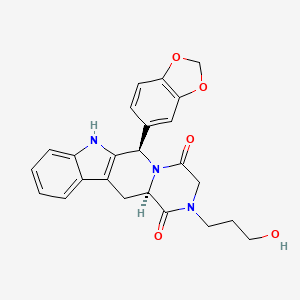
![Tert-butyl 4-[[3-[2-(dimethylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]methyl]-2-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B13847489.png)
![Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13847490.png)
